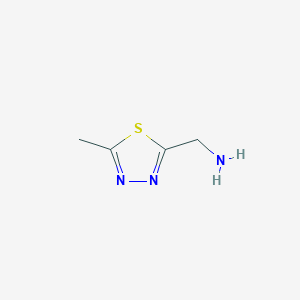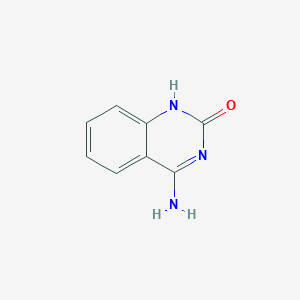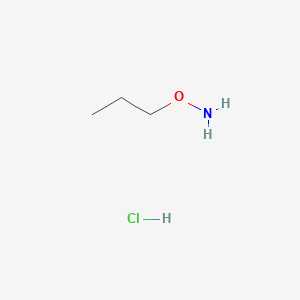
O-propylhydroxylamine hydrochloride
Overview
Description
Mechanism of Action
Mode of Action
It’s known that hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and n-heterocycles . This suggests that O-propylhydroxylamine hydrochloride may interact with its targets to facilitate the formation of these compounds. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that hydroxylamine derivatives have been used in the construction of nitrogen-enriched compounds This suggests that the compound may affect biochemical pathways related to nitrogen metabolism
Biochemical Analysis
Biochemical Properties
O-propylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form stable oxime derivatives, which are crucial in various biochemical assays . The compound also interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and stability. These interactions are primarily based on the nucleophilic properties of the hydroxylamine group, which facilitates the formation of covalent bonds with carbonyl groups in aldehydes and ketones .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of protein kinases, leading to altered phosphorylation states of target proteins . Additionally, this compound affects gene expression by interacting with transcription factors and modifying their binding affinity to DNA . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The hydroxylamine group in the compound reacts with carbonyl groups in aldehydes and ketones, forming stable oxime derivatives . This reaction is facilitated by the formation of a covalent bond between the nitrogen atom of the hydroxylamine group and the carbon atom of the carbonyl group. Additionally, this compound can inhibit enzyme activity by binding to the active site of enzymes and preventing substrate binding . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas and low-temperature conditions, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including altered enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. It is crucial to carefully control the dosage in experimental studies to avoid adverse effects and obtain reliable results.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aldehydes and ketones. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of key metabolites, affecting cellular metabolism and energy production . Understanding the metabolic pathways involving this compound is essential for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute-linked carrier transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals
Preparation Methods
Synthetic Routes and Reaction Conditions
O-propylhydroxylamine hydrochloride can be synthesized through a one-pot method involving the acetylation of hydroxylamine hydrochloride with methyl acetate, followed by alkylation with an alkylating reagent, and subsequent hydrolysis and purification . The reaction conditions typically involve room temperature for the initial steps and heating for the alkylation and hydrolysis steps .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to achieve high purity and yield with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
O-propylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-propylhydroxylamine hydrochloride is used in a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: An inorganic compound with similar reactivity but different applications.
N-methylhydroxylamine: A methylated derivative with distinct chemical properties and uses.
O-ethylhydroxylamine hydrochloride: An ethylated analogue with similar reactivity but different physical properties.
Uniqueness
O-propylhydroxylamine hydrochloride is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis, biological research, and industrial processes .
Properties
IUPAC Name |
O-propylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484273 | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-54-4 | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)
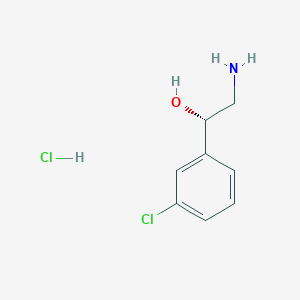
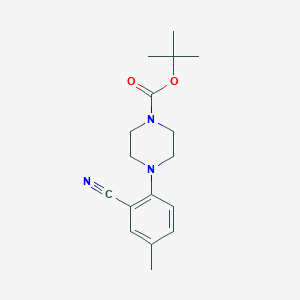
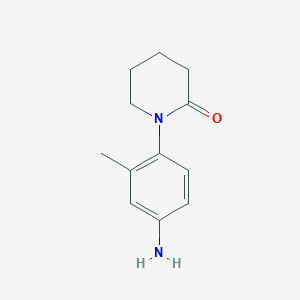

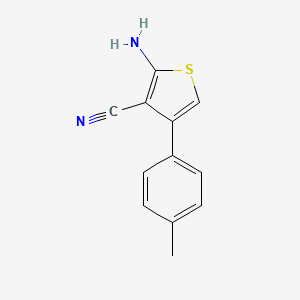
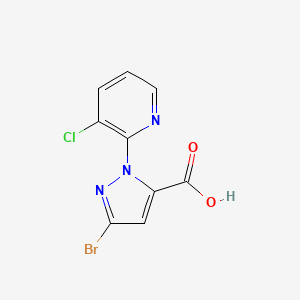
![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)
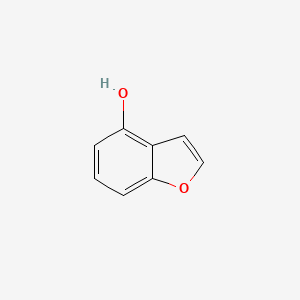


![3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER](/img/structure/B1279894.png)
